molecular formula C33H31NO9S3 B413552 tetramethyl 5',5',7'-trimethyl-6'-(phenylacetyl)-5',6'-dihydrospiro(1,3-dithiole-2,1'-[1'H]-thiopyrano[2,3-c]quinoline)-2',3',4,5-tetracarboxylate

tetramethyl 5',5',7'-trimethyl-6'-(phenylacetyl)-5',6'-dihydrospiro(1,3-dithiole-2,1'-[1'H]-thiopyrano[2,3-c]quinoline)-2',3',4,5-tetracarboxylate

Cat. No.: B413552
M. Wt: 681.8g/mol
InChI Key: WDKYWRABUMKING-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tetramethyl 5’,5’,7’-trimethyl-6’-(phenylacetyl)-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tetramethyl 5’,5’,7’-trimethyl-6’-(phenylacetyl)-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate involves multiple steps, each requiring specific reagents and conditions. The general synthetic route includes:

    Formation of the Spiro Compound: The initial step involves the formation of the spiro compound through a cyclization reaction. This typically requires a dithiole and a thiopyranoquinoline precursor.

    Acetylation: The phenylacetyl group is introduced through an acetylation reaction using phenylacetyl chloride in the presence of a base such as pyridine.

    Carboxylation: The tetracarboxylate groups are introduced through a carboxylation reaction, often using carbon dioxide under high pressure and temperature.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

Tetramethyl 5’,5’,7’-trimethyl-6’-(phenylacetyl)-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions, particularly at the phenylacetyl group, using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Tetramethyl 5’,5’,7’-trimethyl-6’-(phenylacetyl)-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Studied for its potential as a biochemical probe due to its unique structure.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Used in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Tetramethyl 5’,5’,7’-trimethyl-6’-(phenylacetyl)-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • **Tetramethyl 5’,5’,7’-trimethyl-6’-(phenylacetyl)-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate
  • **Tetramethyl 5’,5’,7’-trimethyl-6’-(phenylacetyl)-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate

Uniqueness

The uniqueness of Tetramethyl 5’,5’,7’-trimethyl-6’-(phenylacetyl)-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate lies in its complex structure, which combines multiple functional groups and a spiro configuration

Properties

Molecular Formula

C33H31NO9S3

Molecular Weight

681.8g/mol

IUPAC Name

tetramethyl 5',5',7'-trimethyl-6'-(2-phenylacetyl)spiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate

InChI

InChI=1S/C33H31NO9S3/c1-17-12-11-15-19-21-27(32(2,3)34(23(17)19)20(35)16-18-13-9-8-10-14-18)44-24(29(37)41-5)22(28(36)40-4)33(21)45-25(30(38)42-6)26(46-33)31(39)43-7/h8-15H,16H2,1-7H3

InChI Key

WDKYWRABUMKING-UHFFFAOYSA-N

SMILES

CC1=C2C(=CC=C1)C3=C(C(N2C(=O)CC4=CC=CC=C4)(C)C)SC(=C(C35SC(=C(S5)C(=O)OC)C(=O)OC)C(=O)OC)C(=O)OC

Canonical SMILES

CC1=C2C(=CC=C1)C3=C(C(N2C(=O)CC4=CC=CC=C4)(C)C)SC(=C(C35SC(=C(S5)C(=O)OC)C(=O)OC)C(=O)OC)C(=O)OC

Origin of Product

United States

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